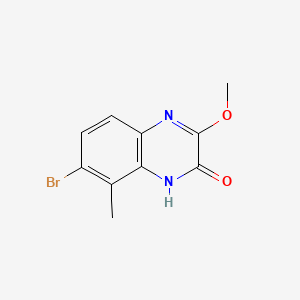![molecular formula C13H9BrO4 B13938779 4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- is an organic compound that belongs to the class of naphthalene carboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group and a bromoacetyl ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- typically involves the esterification of 2-naphthalenecarboxylic acid with 2-bromoacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-naphthalenecarboxylic acid and 2-bromoacetic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted naphthalenecarboxylic acid derivatives.
Hydrolysis: 2-Naphthalenecarboxylic acid and 2-bromoacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The bromoacetyl group is particularly reactive, allowing the compound to modify proteins or other biomolecules through nucleophilic substitution. This reactivity makes it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-naphthalenecarboxylic acid: Contains a bromine atom directly attached to the naphthalene ring, leading to different reactivity patterns.
2-Naphthalenecarboxylic acid, 4-[(2-chloroacetyl)oxy]-: Similar structure but with a chloroacetyl group instead of a bromoacetyl group, resulting in different reactivity and applications.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a versatile compound in synthetic chemistry and biochemical research.
Propiedades
Fórmula molecular |
C13H9BrO4 |
|---|---|
Peso molecular |
309.11 g/mol |
Nombre IUPAC |
4-(2-bromoacetyl)oxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H9BrO4/c14-7-12(15)18-11-6-9(13(16)17)5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,16,17) |
Clave InChI |
LFZKPXWWDNWBGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2OC(=O)CBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)



![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)
![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)


